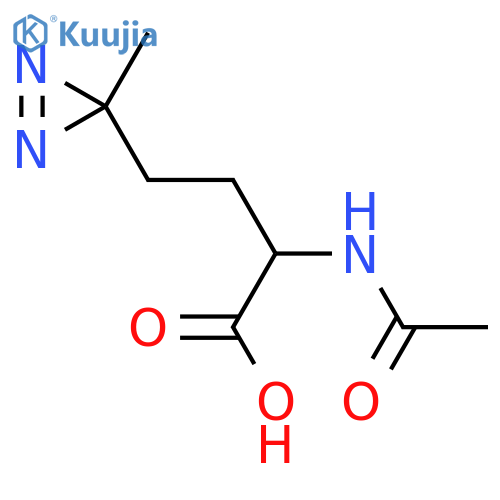Cas no 851960-65-1 (2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid)

851960-65-1 structure
商品名:2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
CAS番号:851960-65-1
MF:C8H13N3O3
メガワット:199.207121610641
MDL:MFCD20645953
CID:5611061
PubChem ID:89162950
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-8640396
- SCHEMBL13756320
- 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
- 851960-65-1
-
- MDL: MFCD20645953
- インチ: 1S/C8H13N3O3/c1-5(12)9-6(7(13)14)3-4-8(2)10-11-8/h6H,3-4H2,1-2H3,(H,9,12)(H,13,14)
- InChIKey: VQRSTPSVFLOTCK-UHFFFAOYSA-N
- ほほえんだ: OC(C(CCC1(C)N=N1)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 199.09569129g/mol
- どういたいしつりょう: 199.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8640396-1g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 1g |
$2811.0 | 2023-09-02 | ||
| Enamine | EN300-8640396-0.05g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.05g |
$2361.0 | 2024-05-21 | |
| Enamine | EN300-8640396-5.0g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 5.0g |
$8152.0 | 2024-05-21 | |
| Enamine | EN300-8640396-0.25g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.25g |
$2585.0 | 2024-05-21 | |
| Enamine | EN300-8640396-5g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 5g |
$8152.0 | 2023-09-02 | ||
| Enamine | EN300-8640396-0.5g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.5g |
$2697.0 | 2024-05-21 | |
| Enamine | EN300-8640396-0.1g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.1g |
$2473.0 | 2024-05-21 | |
| Enamine | EN300-8640396-1.0g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 1.0g |
$2811.0 | 2024-05-21 | |
| Enamine | EN300-8640396-2.5g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 2.5g |
$5510.0 | 2024-05-21 | |
| Enamine | EN300-8640396-10.0g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 10.0g |
$12088.0 | 2024-05-21 |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
851960-65-1 (2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
